N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride is a chemical compound belonging to the class of fluorinated piperidines and pyridines. Its molecular formula is C10H14Cl3F N3, indicating the presence of multiple chlorine and fluorine atoms, which significantly influence its chemical properties and biological activities. This compound is primarily utilized in medicinal chemistry and drug discovery due to its potential therapeutic applications.
The compound can be classified as a fluorinated heterocyclic amine. It is structurally characterized by the presence of a piperidine ring substituted with a trifluoromethyl group on the pyridine moiety. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
The synthesis of N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride typically involves several key steps:
The molecular structure of N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride can be represented in various formats:
N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride participates in various chemical reactions typical for amines and heterocyclic compounds:
The mechanism of action for N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride primarily involves its interaction with specific receptors or enzymes in biological pathways:
N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride exhibits several notable physical and chemical properties:
N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride has several significant applications in scientific research:
Piperidine-pyridine hybrid scaffolds represent a privileged structural motif in medicinal chemistry due to their enhanced binding capabilities and tunable pharmacokinetic profiles. The core structure of N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine combines a piperidine ring’s conformational flexibility with the pyridine ring’s hydrogen-bonding capacity and aromatic character. This hybrid architecture enables simultaneous engagement with hydrophobic pockets and polar residues in biological targets, particularly G protein-coupled receptors (GPCRs) and enzymes [9].
The piperidine nitrogen facilitates salt bridge formation with aspartate/glutamate residues in target proteins, while the pyridine nitrogen acts as a hydrogen bond acceptor. The meta-position of the trifluoromethyl group on the pyridine ring (as opposed to ortho or para) was strategically selected to minimize steric hindrance near the binding pocket entrance while maximizing electronic effects on ring electron density. This positioning enhances π-stacking interactions with aromatic amino acids like phenylalanine or tyrosine [4] [7]. Computational docking studies reveal that the 4-aminopiperidine linker adopts a chair conformation, projecting the 3-(trifluoromethyl)pyridin-2-amine moiety into a subpocket enriched with hydrophobic residues—a design feature exploited in GPR119 agonist development [4].
The synthesis of N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride employs a modular approach centered on reductive amination and heterocyclic coupling:
Piperidine Core Preparation: 4-Aminopiperidine is protected as a tert-butoxycarbonyl (Boc) derivative to prevent over-alkylation. Commercial 4-Boc-aminopiperidine is reacted with 2-chloro-3-(trifluoromethyl)pyridine under microwave-assisted nucleophilic aromatic substitution (100°C, 30 min), achieving >85% yield. Critical parameters include anhydrous DMF as solvent and potassium carbonate base to scavenge HCl .
Reductive Amination Optimization: Following Boc deprotection (4M HCl/dioxane), the free amine undergoes reductive amination with aldehydes or ketones when further functionalization is required. Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) at ambient temperature proves optimal, minimizing epimerization risks while maintaining pH 5–6 via acetic acid co-addition. Yields range from 70–92% with <5% dialkylation byproduct [2] [6].
Salt Formation: The tertiary amine free base is converted to the trihydrochloride salt by dissolution in methanol and titration with concentrated HCl (3.0 equiv). Precipitation from cold diethyl ether yields crystalline solid with >99% purity (HPLC). The trihydrochloride form significantly enhances crystallinity and storage stability compared to mono- or dihydrochloride variants .
Alternative Routes:
Table 1: Comparative Analysis of Coupling Methods
Method | Conditions | Yield (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|
Nucleophilic Aromatic Substitution | 2-Cl-pyridine, K₂CO₃, DMF, 100°C | 85–92 | High (≥98:2) | No metal catalysts |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, NaO* t*-Bu, toluene | 78–85 | Moderate (90:10) | Tolerates electron-rich pyridines |
Microwave-Assisted Coupling | 150°C, sealed vessel, 20 min | 88–95 | High (≥97:3) | Rapid reaction kinetics |
The trifluoromethyl (−CF₃) group at the pyridine 3-position is a critical determinant of target affinity and selectivity. Electrophilic trifluoromethylation employs Umemoto’s reagent (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxol-3-ium triflate) or Togni’s reagent under copper catalysis to install the −CF₃ group post-cyclization, achieving 65–80% yields [4].
Mechanistic Advantages:
hERG Selectivity: The −CF₃ group’s steric bulk prevents π-stacking with Tyr652 in the hERG potassium channel, reducing cardiotoxicity risk (IC₅₀ > 30 μM). Non-fluorinated ethyl analogues exhibit potent hERG inhibition (IC₅₀ = 1.2 μM), confirming fluorine’s protective role [4].
Table 2: Impact of Trifluoromethyl Group on Pharmacological Profiles
Parameter | Trifluoromethyl Derivative | Methyl Derivative | Hydrogen Derivative |
---|---|---|---|
GPR119 EC₅₀ (nM) | 15 ± 3 | 210 ± 25 | 980 ± 120 |
hERG IC₅₀ (μM) | >30 | 8.5 ± 0.9 | >30 |
logD₇.₄ | 1.8 | 1.0 | 0.5 |
HLM CLᵢₙᵥ (μL/min/mg) | 12 | 38 | 45 |
While the piperidine-pyridine core provides target affinity, its pharmacokinetic optimization requires strategic functionalization:
Solubility Enhancements:
Metabolic Stability:
Table 3: Pharmacokinetic Optimization via Structural Modifications
Modification Site | Strategy | Aqueous Solubility (mg/mL) | Human Microsomal Stability (% remaining) | Oral Bioavailability (Rat %F) |
---|---|---|---|---|
Unmodified Free Base | None | 4.2 | 25% @ 30 min | 18 |
Trihydrochloride Salt | Acid salt formation | 112 | 25% @ 30 min | 22 |
N-Boc Protected | Temporary Boc on piperidine N | 0.8 | 85% @ 30 min | 64* |
C5/C6-Dideutero Pyridine | Isotope effect stabilization | 4.0 | 67% @ 30 min | 52 |
N-Trifluoroethyl Piperidine | Block CYP oxidation | 3.1 | 78% @ 30 min | 45 |
Boc removed *in vivo; bioavailability reflects active compound
Advanced Tactics:
The optimized synthesis and functionalization of N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride balances target engagement, metabolic resilience, and formulation flexibility, positioning it as a versatile intermediate for therapeutic development.
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3